molecular formula C9H8ClN3O2 B13009421 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid

Cat. No.: B13009421
M. Wt: 225.63 g/mol
InChI Key: HTVJCENXURNFGN-UHFFFAOYSA-N
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Description

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivativesThe molecular formula of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is C9H8ClN3O2, and it has a molecular weight of 225.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid typically involves the reaction of pyrrolo[2,1-f][1,2,4]triazine derivatives with appropriate chlorinating agents. One common method involves the use of 4-chloropyrrolo[2,1-f][1,2,4]triazine as a starting material, which is then reacted with propanoic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,1-f][1,2,4]triazine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid

InChI

InChI=1S/C9H8ClN3O2/c1-5(9(14)15)6-2-3-7-8(10)11-4-12-13(6)7/h2-5H,1H3,(H,14,15)

InChI Key

HTVJCENXURNFGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C2N1N=CN=C2Cl)C(=O)O

Origin of Product

United States

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